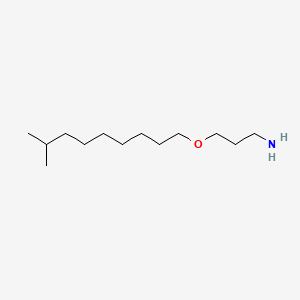

3-(Isodecyloxy)propylamine

説明

Overview of Alkyl Ether Amine Chemistry

Alkyl ether amines are characterized by a general structure that includes an alkyl group, an ether oxygen, and an amine functional group. google.com This combination results in amphiphilic molecules with both hydrophobic (alkyl chain) and hydrophilic (amine and ether groups) regions.

Alkyl ether amines can be classified based on the nature of the alkyl group, the position of the ether linkage, and the substitution of the amine group (primary, secondary, or tertiary). ncert.nic.in The nomenclature follows IUPAC conventions, typically naming the compound as an alkoxy derivative of an amine. For instance, in 3-(isodecyloxy)propylamine, the "isodecyloxy" group is attached to the third carbon of the propylamine (B44156) chain. Amines are broadly categorized as primary (1°), secondary (2°), or tertiary (3°) depending on the number of alkyl or aryl groups attached to the nitrogen atom. ncert.nic.in

The dual hydrophobic and hydrophilic nature of alkyl ether amines makes them effective surfactants and emulsifying agents, capable of reducing surface tension between different phases. google.comlookchem.com This property is leveraged in a wide array of products, including detergents, cleaning agents, and personal care formulations. lookchem.com They also serve as crucial intermediates in the synthesis of more complex molecules and find use as corrosion inhibitors, dispersing agents, and lubricant additives. lookchem.compainichemical.com Furthermore, certain alkyl ether amines are utilized as flotation agents in the mining industry and as additives in coatings and epoxy resins. keruichemical.com Their versatility extends to being precursors for the production of other surfactants, dyes, and functional polymers. google.com

Specific Focus on this compound within Ether Amine Class

This compound, with the CAS number 30113-45-2, is a notable example of an alkyl ether amine that serves as a key intermediate in various chemical manufacturing processes. keruichemical.compainichemical.com

The "isodecyl" group is a branched ten-carbon alkyl (C10) group. ontosight.ai Unlike a linear decyl group, the branched structure of the isodecyl moiety imparts specific physical properties to the molecule, such as influencing its viscosity and solvency. This branching can enhance the hydrophobic character of the molecule in a more compact three-dimensional space compared to a straight chain. ontosight.ai The specific structure is an 8-methylnonyl group. vulcanchem.com

| Property | Value |

|---|---|

| Molecular Formula | C13H29NO alfa-chemistry.com |

| Molecular Weight | 215.38 g/mol alfa-chemistry.com |

| IUPAC Name | 3-(8-methylnonoxy)propan-1-amine alfa-chemistry.com |

| Boiling Point | 298.2°C at 760 mmHg lookchem.comchemsrc.com |

| Density | 0.849 g/cm³ lookchem.comchemsrc.com |

| Flash Point | 114.3°C lookchem.com |

| Hydrogen Bond Donor Count | 1 alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 2 alfa-chemistry.com |

| Topological Polar Surface Area | 35.2 Ų alfa-chemistry.com |

Propylamine itself is a simple primary amine derived from propane. nih.gov The introduction of the 3-(isodecyloxy) group to the propylamine structure significantly alters its properties. While propylamine is a colorless, volatile liquid with an ammonia-like odor and is soluble in water, this compound is a less volatile liquid with surfactant properties due to the long, branched alkyl chain. lookchem.comnih.gov This structural modification is key to its function in applications requiring surface activity, such as emulsification and corrosion inhibition. painichemical.com In contrast to simpler propylamines, the isodecyloxy group provides substantial hydrophobicity. Other derivatives, such as those with phenyl groups or other functional groups, exhibit different activities; for instance, some are potent antihistamines, a property not associated with this compound. pharmacy180.comauburn.edu

Historical Perspective on Amine and Ether Synthesis Methodologies

The synthesis of amines and ethers has a long history in organic chemistry, with several foundational methods still in use today.

Historically, the synthesis of amines often involved the reaction of ammonia (B1221849) with haloalkanes, a process that can lead to a mixture of primary, secondary, and tertiary amines. google.com Controlling the reaction to favor the primary amine often requires using a large excess of ammonia. google.com

The Williamson ether synthesis, a reaction between an alkoxide and a primary alkyl halide, has been a cornerstone of ether synthesis for over a century. organic-chemistry.org Modern methods have expanded the synthetic toolkit, offering greater efficiency and functional group tolerance. organic-chemistry.orgrsc.org

The synthesis of alkyl ether amines like this compound often involves a two-step process. google.com The first step is typically a cyanoethylation reaction, where an alcohol (isodecanol) reacts with acrylonitrile (B1666552). google.com The resulting nitrile is then hydrogenated in the second step to produce the primary amine, this compound. google.com Another classical approach involves the nucleophilic substitution reaction between isodecanol (B128192) and 3-chloropropylamine (B7771022) under basic conditions.

Scope and Objectives of Current Research on this compound

This compound is a primary alkyl ether amine that has garnered significant interest in industrial and chemical research. cuny.edukeruichemical.com Its molecular structure, featuring a branched ten-carbon (isodecyl) alkyl chain linked by an ether oxygen to a propylamine group, gives it a unique balance of hydrophobic and hydrophilic properties. Current research is primarily focused on leveraging this structure for a variety of specialized applications.

A significant objective of ongoing research is to utilize this compound as a versatile chemical intermediate. lookchem.compainichemical.com It serves as a foundational building block in the synthesis of a range of high-performance products. painichemical.com For example, it is a key reactant in the production of specific surfactants and emulsifying agents used in detergents, cleaning products, and personal care items. lookchem.comlookchem.com Its ability to reduce the surface tension of liquids is a key area of investigation for improving the dispersion and mixing capabilities in various formulations. lookchem.com

Another major research focus is its application as a corrosion inhibitor and coating additive. painichemical.comkeruichemical.com Studies explore its role, and the role of its derivatives like 3-(Isodecyloxy)-1-propylamine acetate, in protecting metal surfaces. painichemical.comgoogle.com Research has shown its utility as an additive in industrial lubricants, where it is a component in the formulation of ashless (all-organic) corrosion inhibitors. google.com The objective is to develop improved lubricant compositions with enhanced solubility and protective capabilities. google.com

Furthermore, research extends to its function in other industrial processes, such as a flotation agent in the mining industry for the beneficiation of phosphate (B84403) rock and other minerals. keruichemical.com It is also investigated as a pigment and dye intermediate and as a component in the epoxy resin industry. keruichemical.com The overarching goal of current research is to fully characterize and exploit the compound's chemical properties for creating effective and reliable industrial products. painichemical.com

Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C13H29NO | lookchem.comalfa-chemistry.com |

| Molecular Weight | 215.38 g/mol | lookchem.comalfa-chemistry.com |

| CAS Number | 30113-45-2 | lookchem.compainichemical.com |

| IUPAC Name | 3-(8-methylnonoxy)propan-1-amine | alfa-chemistry.com |

| Appearance | Clear, colorless to yellowish liquid | painichemical.comchemicalbook.com |

| Boiling Point | ~230 °C - 298.2 °C | lookchem.comchemicalbook.com |

| Density | ~0.85 g/cm³ at 20°C | lookchem.commade-in-china.com |

| Flash Point | ~92 °C - 114.3 °C | lookchem.comchemicalbook.com |

| Water Solubility | 146.2 mg/L at 20°C | lookchem.com |

| Hydrogen Bond Donor Count | 1 | alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 2 | alfa-chemistry.com |

Structure

3D Structure

特性

CAS番号 |

30113-45-2 |

|---|---|

分子式 |

C13H29NO |

分子量 |

215.38 g/mol |

IUPAC名 |

3-(8-methylnonoxy)propan-1-amine |

InChI |

InChI=1S/C13H29NO/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14/h13H,3-12,14H2,1-2H3 |

InChIキー |

DHIBIUNZWFPELU-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCOCCCN |

正規SMILES |

CC(C)CCCCCCCOCCCN |

他のCAS番号 |

218141-16-3 30113-45-2 |

物理的記述 |

Liquid |

ピクトグラム |

Corrosive; Irritant; Environmental Hazard |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Reaction Kinetics

Established Synthetic Routes for 3-(Isodecyloxy)propylamine

The industrial production of this compound and similar alkyl ether amines relies on several well-established chemical pathways. These routes are typically optimized for yield, purity, and cost-effectiveness. The most common methods involve either the sequential formation of the ether and amine functionalities or a convergent approach where pre-functionalized fragments are combined.

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the conversion of an aldehyde or ketone to an amine through an intermediate imine, which is then reduced. libretexts.org

In the context of this compound synthesis, the direct reductive amination pathway would start with 3-(isodecyloxy)propanal. The reaction proceeds in two main steps within a one-pot process:

Imine Formation: The carbonyl group of 3-(isodecyloxy)propanal reacts with an ammonia (B1221849) source under neutral or weakly acidic conditions to form a hemiaminal, which then reversibly loses a water molecule to yield an imine intermediate. wikipedia.org

Reduction: The imine intermediate is subsequently reduced to the final primary amine. This reduction is typically achieved using a reducing agent that is selective for the imine over the starting aldehyde. wikipedia.orglibretexts.org

Common reducing agents for this transformation include various borohydride (B1222165) reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H], due to their mild nature and selectivity. libretexts.orgorganic-chemistry.org Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst is also a prevalent industrial method. wikipedia.org

| Reducing Agent/System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, weakly acidic pH | Mild; selective for imine over carbonyl; tolerates many functional groups. libretexts.orgorganic-chemistry.org | Toxicity of cyanide byproducts. |

| Sodium Triacetoxyborohydride [NaB(OAc)₃H] | 1,2-Dichloroethane (DCE) or THF solvent. organic-chemistry.org | Non-toxic; mild; effective for both aldehydes and ketones. organic-chemistry.org | Stoichiometric use of reagent. |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd, Pt, Ni), elevated pressure and temperature. wikipedia.org | High atom economy; often high yield; catalyst can be recycled. nih.gov | Requires specialized high-pressure equipment. |

A common and highly effective industrial route for producing this compound involves a two-step sequence starting from isodecanol (B128192). google.com This method builds the molecule by first forming the ether linkage and a nitrile group, followed by the reduction of the nitrile to the primary amine.

The sequence is as follows:

Cyanoethylation: Isodecanol (a primary or secondary alcohol) is reacted with acrylonitrile (B1666552) (CH₂=CHCN) in the presence of a strong base catalyst, typically an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide. google.com This Michael addition reaction forms 3-(isodecyloxy)propionitrile. The reaction temperature is generally maintained between 45 to 70 °C. google.com

Hydrogenation: The resulting 3-(isodecyloxy)propionitrile is then hydrogenated to produce this compound. This step is carried out under hydrogen pressure in the presence of a hydrogenation catalyst. google.com The reaction product from the cyanoethylation step can often be used directly without removing the base catalyst. google.com

An alternative variation involves the nucleophilic substitution reaction between isodecanol and a 3-halopropylamine, such as 3-chloropropylamine (B7771022), under basic conditions. Another approach is the reaction of isodecyl bromide with 3-aminopropanol in the presence of a base like potassium carbonate (K₂CO₃) in a polar solvent.

Catalysis is central to the efficient synthesis of both the ether and amine functionalities in this compound.

In Ether Synthesis: The Williamson ether synthesis, a related approach, involves the reaction of an alkoxide with a primary alkyl halide. While not the primary industrial route for this specific molecule, it highlights the use of base catalysis in forming ether linkages. organic-chemistry.org

In Amine Synthesis: The hydrogenation of the nitrile intermediate in the cyanoethylation route is critically dependent on a catalyst. Common choices include Raney nickel or noble metal catalysts such as palladium or platinum supported on materials like carbon, alumina, or silica (B1680970). google.com For instance, a 10% Palladium on silica catalyst has been documented for this purpose. google.com The reaction is typically conducted at temperatures ranging from 70 to 180 °C and hydrogen pressures of 0.3 to 10 MPa. google.com Similarly, catalytic reductive amination often employs catalysts based on nickel, palladium, or platinum. wikipedia.org Recent research has also explored the use of more earth-abundant and cost-effective metals like iron and cobalt for reductive amination processes. nih.govmdpi.com

| Synthetic Step | Catalyst Type | Example | Role |

|---|---|---|---|

| Cyanoethylation | Base Catalyst | NaOH, KOH | Promotes the addition of isodecanol to acrylonitrile. google.com |

| Nitrile Hydrogenation | Heterogeneous Metal Catalyst | Raney Nickel, Pd/Silica, Pt/C | Catalyzes the reduction of the nitrile group to a primary amine. google.com |

| Reductive Amination | Heterogeneous Metal Catalyst | Ni, Pd/C, Iron-based catalysts. wikipedia.orgnih.gov | Catalyzes both imine formation and its subsequent hydrogenation. |

Development of Novel Synthetic Strategies

While established routes are efficient, ongoing research focuses on developing more sustainable and innovative synthetic methods that align with the principles of green chemistry and introduce novel activation techniques.

The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. For a synthesis like that of this compound, this involves several key areas:

Atom Economy: Catalytic routes, such as direct reductive amination with hydrogen, are inherently more atom-economical than methods using stoichiometric reagents like borohydrides. wikipedia.orgrsc.org

Use of Safer Solvents: Research focuses on replacing hazardous solvents like chlorinated hydrocarbons (e.g., DCE) with more benign alternatives such as alcohols or even performing reactions in solvent-free conditions. organic-chemistry.orgunive.it

Catalyst Development: There is a strong drive to replace precious metal catalysts (Pd, Pt) with catalysts based on abundant and less toxic metals like iron or cobalt. nih.gov Reusable, heterogeneous catalysts are preferred as they simplify product purification and reduce waste. nih.gov

Waste Reduction: One-pot syntheses, such as direct reductive amination, are advantageous as they minimize the waste generated from intermediate workup and purification steps. wikipedia.org

Mechanochemistry, which utilizes mechanical energy from processes like ball milling to induce chemical reactions, represents a significant frontier in green synthesis. nih.govresearchgate.net This solvent-free approach offers benefits such as reduced reaction times, lower energy consumption, and avoidance of hazardous solvents. organic-chemistry.org

While the direct mechanochemical synthesis of this compound has not been specifically reported, the principles have been successfully applied to related transformations crucial for its synthesis, particularly the formation of carbon-nitrogen bonds. acs.org For example, the synthesis of amides from esters and an ammonia source (calcium nitride) has been demonstrated effectively using ball milling. organic-chemistry.org This method is compatible with a wide range of functional groups and proceeds rapidly without external heating. organic-chemistry.org

The potential application of this strategy to synthesize amine-ether compounds could involve:

Mechanochemical reductive amination by milling an aldehyde or ketone with a solid-state ammonia source and a reducing agent.

Solvent-free nucleophilic substitution reactions to form the ether or C-N bond under milling conditions.

This approach stands as a promising, environmentally friendly alternative to traditional solution-phase synthesis, potentially offering a more sustainable manufacturing route for compounds like this compound in the future. organic-chemistry.org

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound, an ether amine, requires careful control over reaction pathways to ensure the correct connectivity of the isodecyl group, the ether linkage, and the propylamine (B44156) moiety (regioselectivity) and to prevent unwanted side reactions of the functional groups present (chemoselectivity).

One of the most common and effective strategies is a variation of the Williamson ether synthesis. This approach can proceed via two primary regioselective pathways:

Alkylation of 3-aminopropanol: Isodecyl halide is reacted with 3-aminopropanol. In this case, the hydroxyl group of 3-aminopropanol is more nucleophilic than the amine under neutral conditions, but a strong base is typically used to deprotonate the alcohol, forming a much more potent alkoxide nucleophile. This selectively attacks the isodecyl halide to form the ether linkage. The amine group is less reactive and typically does not interfere, ensuring high chemoselectivity.

Alkylation of isodecanol: Isodecanol is first deprotonated with a strong base to form the isodecyl alkoxide. This nucleophile then reacts with a 3-halopropylamine derivative. To ensure chemoselectivity, the amine group on the 3-halopropylamine may need to be protected to prevent it from acting as a competing nucleophile.

A second major synthetic strategy involves a two-step process starting with the cyanoethylation of isodecanol.

Isodecanol is reacted with acrylonitrile in a Michael addition reaction. This step is highly regioselective, with the isodecanol adding to the β-carbon of the acrylonitrile.

The resulting nitrile intermediate, 3-(isodecyloxy)propanenitrile, is then reduced to the primary amine. This reduction is a chemoselective transformation, typically achieved through catalytic hydrogenation, which specifically targets the nitrile group without cleaving the ether bond.

Reductive amination of 3-(isodecyloxy)propanal with ammonia is another viable, highly selective pathway. The aldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. libretexts.org This method is inherently chemo- and regioselective, as the reaction occurs specifically at the carbonyl group. libretexts.org

Kinetic and Mechanistic Studies of Synthetic Pathways

The efficiency and outcome of synthetic routes to this compound are governed by underlying reaction kinetics and mechanisms. Understanding these factors is crucial for optimizing the synthesis for industrial-scale production.

The synthesis of this compound via the Williamson ether synthesis route proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com In this pathway, a strong nucleophile, typically an alkoxide formed by deprotonating either isodecanol or 3-aminopropanol, performs a backside attack on the electrophilic carbon atom of an alkyl halide (e.g., isodecyl bromide or 3-chloropropylamine). youtube.comlibretexts.org This concerted mechanism involves a single transition state where the nucleophile-carbon bond is forming concurrently as the carbon-halogen bond is breaking. youtube.com

Key characteristics of this SN2 pathway include:

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center.

Kinetics: The reaction rate is dependent on the concentration of both the nucleophile and the alkyl halide.

Substrate Structure: The reaction is most efficient with primary alkyl halides. Isodecyl bromide, being a primary (though branched) halide, is a suitable substrate. The use of secondary or tertiary halides would significantly increase the likelihood of a competing elimination (E2) reaction, where the alkoxide acts as a base to remove a proton, leading to the formation of an alkene instead of the desired ether. youtube.com SN1 and E1 pathways are generally not favored under these conditions as they require the formation of a carbocation, which is less likely with primary halides and the strong nucleophiles/bases used.

The reductive amination pathway involves two key mechanistic steps:

Imine Formation: The amine (ammonia) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. libretexts.org

Reduction: The imine is then reduced to an amine via the addition of a hydride from a reducing agent. libretexts.org

The choice of catalysts and reagents is paramount in directing the reaction toward high yield and selectivity.

Bases: In the Williamson synthesis, a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) is essential. Its role is to deprotonate the alcohol, creating a highly reactive alkoxide nucleophile, which significantly accelerates the rate of the SN2 reaction. youtube.com

Reducing Agents: For syntheses involving reductive amination or the reduction of a nitrile intermediate, specific reducing agents are required. Catalytic hydrogenation (e.g., H₂ over a Nickel or Palladium catalyst) is effective for converting nitriles to primary amines. libretexts.org For reductive amination, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the protonated imine intermediate without reducing the starting aldehyde. libretexts.org

Catalysts: While the Williamson ether synthesis is not typically catalytic, other advanced methods for C-N or C-O bond formation may employ transition metal catalysts. nih.gov For example, palladium-catalyzed reactions have been developed for allylic amination, showcasing how metal catalysts can enable C-H functionalization under specific conditions. nih.gov In the context of this compound synthesis, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be employed to improve reaction rates when the alkoxide salt and the alkyl halide have low solubility in the same solvent phase.

Achieving high yield and purity requires the systematic optimization of several reaction parameters. The ideal conditions are highly dependent on the chosen synthetic pathway.

| Parameter | Williamson Ether Synthesis | Reductive Amination | Effect on Yield and Purity |

| Solvent | Polar aprotic (e.g., DMF, THF) | Protic (e.g., Methanol, Ethanol) | Solvents in SN2 reactions must solvate the cation of the alkoxide without hydrogen bonding to the nucleophile. In reductive amination, the solvent must be compatible with the reducing agent and facilitate imine formation. |

| Temperature | 50-100°C | 25-60°C | Higher temperatures increase reaction rates but can also promote side reactions like E2 elimination in the Williamson synthesis. Lower temperatures are often sufficient for reductive amination. |

| Reactant Ratio | Slight excess of alkyl halide | Excess of ammonia | Using a slight excess of the alkylating agent can drive the reaction to completion. A large excess of ammonia in reductive amination minimizes the formation of secondary and tertiary amine byproducts. |

| pH Control | Basic (pH > 12) | Mildly Acidic (pH 4-6) | Strong basic conditions are required to generate the alkoxide for the Williamson synthesis. Mildly acidic conditions are optimal for imine formation in reductive amination, as it protonates the carbonyl group, making it more electrophilic, but does not fully protonate the amine nucleophile. |

Interactive Data Table: Effect of Reaction Parameters on Synthesis.

Purification and Isolation Techniques for High-Purity Compounds

Following the chemical reaction, a multi-step purification process is necessary to isolate this compound from unreacted starting materials, catalysts, solvents, and byproducts.

Aqueous Workup/Extraction: The initial step often involves quenching the reaction mixture with water. The pH is adjusted to separate the components. For an amine product, the mixture can be acidified, causing the amine to form a water-soluble ammonium salt, which can be separated from non-basic impurities. The aqueous layer is then basified to regenerate the free amine, which can be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. ijddr.in This process effectively removes inorganic salts and water-soluble impurities.

Distillation: Due to its relatively high molecular weight and boiling point, fractional distillation under reduced pressure (vacuum distillation) is a primary method for purifying this compound. Lowering the pressure reduces the boiling point, preventing thermal degradation of the compound at high temperatures. This technique is highly effective for separating the product from less volatile or non-volatile impurities.

Chromatography: For achieving very high purity, silica gel column chromatography is employed. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used. The components of the crude mixture separate based on their differential adsorption to the silica gel stationary phase and solubility in the mobile phase. The amine group's polarity causes it to adhere more strongly to the silica than non-polar impurities, allowing for effective separation.

The choice of purification strategy depends on the scale of the synthesis and the required purity level of the final product. A combination of these techniques is often used to achieve the desired specifications.

Advanced Spectroscopic and Computational Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 3-(Isodecyloxy)propylamine, a suite of NMR experiments is employed to analyze its carbon backbone, branching, and the connectivity of its functional groups.

Carbon-13 and Proton NMR for Backbone and Branching Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. uobasrah.edu.iqdocbrown.info The presence of the isodecyl group introduces complexity due to branching, which can be resolved and assigned using these techniques. researchgate.net

¹H NMR: The proton NMR spectrum of a representative isomer, 3-(8-methylnonoxy)propan-1-amine, would exhibit distinct signals for the various methylene (B1212753) groups in the alkyl chain and the propylamine (B44156) moiety. The protons on the carbon adjacent to the oxygen atom (O-CH₂) and the nitrogen atom (CH₂-N) would appear as characteristic triplets at approximately 3.4-3.6 ppm and 2.7-2.9 ppm, respectively. The complex multiplet signals between 0.8 and 1.6 ppm correspond to the overlapping resonances of the isodecyl chain's methylene and methyl protons. The terminal methyl groups of the branched isodecyl chain would typically appear as a doublet around 0.8-0.9 ppm.

¹³C NMR: The ¹³C NMR spectrum offers a clearer resolution of the individual carbon atoms. acs.org Key resonances would include those for the carbons bonded to the heteroatoms: the C-O carbon of the ether linkage and the C-N carbon of the amine group. The remaining signals in the aliphatic region would correspond to the carbons of the isodecyl and propyl chains. The chemical shifts are sensitive to the branching pattern, allowing for differentiation between isomers. For instance, the chemical shifts of the carbons at and near the branch point in the isodecyl group will be distinct from those in a linear decyl chain. nih.govscispace.com

Below is an illustrative data table of expected ¹H and ¹³C NMR chemical shifts for a representative isomer of this compound, based on data for analogous long-chain ether amines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(8-methylnonoxy)propan-1-amine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Isodecyl) | ~0.85 (d) | ~22.5 |

| CH (Isodecyl) | ~1.52 (m) | ~39.0 |

| (CH₂)n (Isodecyl Chain) | ~1.2-1.4 (m) | ~26.0-32.0 |

| O-CH₂ (Isodecyl) | ~3.40 (t) | ~71.5 |

| O-CH₂-CH₂ | ~1.75 (quint) | ~29.5 |

| CH₂-CH₂-N | ~3.45 (t) | ~70.0 |

| CH₂-N | ~2.75 (t) | ~40.5 |

Note: Chemical shifts are approximate and can vary based on solvent and specific isomer. d=doublet, t=triplet, quint=quintet, m=multiplet, br s=broad singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

To unambiguously assign the ¹H and ¹³C signals and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable. uq.edu.auyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. walisongo.ac.id For this compound, COSY would show correlations between adjacent methylene groups in the propyl and isodecyl chains, helping to trace the carbon skeleton from one end to the other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.educolumbia.edu This allows for the definitive assignment of carbon resonances based on the more easily assigned proton spectrum. For example, the proton triplet at ~3.45 ppm would show a cross-peak with the carbon signal at ~70.0 ppm, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.educolumbia.edu This is crucial for connecting the different functional groups. For instance, an HMBC experiment would show a correlation between the protons of the O-CH₂ group of the propyl chain and the carbon of the O-CH₂ group of the isodecyl chain, confirming the ether linkage. Similarly, it would connect the propyl chain to the amine group.

Dynamic NMR Studies for Rotational Barriers and Intermolecular Interactions

The flexible alkyl chain of this compound allows for internal rotation around its C-C and C-O single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into the energy barriers associated with these rotational processes. ias.ac.inmontana.edu While the rotational barriers in simple alkanes are generally low, interactions between the bulky isodecyl group and the propylamine moiety, as well as intermolecular interactions like hydrogen bonding involving the amine group, can influence the conformational dynamics. nih.govresearchgate.netresearchgate.net By analyzing changes in the line shape of NMR signals with temperature, it is possible to calculate the activation energy for bond rotation. ias.ac.in

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. researchgate.net The molecular formula C13H29NO corresponds to a monoisotopic mass of approximately 215.2249 g/mol . nih.gov HRMS can confirm this composition, distinguishing it from other compounds with the same nominal mass. The protonated molecule [M+H]⁺ would have a predicted m/z of 216.23219. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. researchgate.net For this compound, the fragmentation pathways are characteristic of long-chain ethers and amines. scribd.commiamioh.edulibretexts.org

Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would result in the loss of an alkyl radical and the formation of a stable iminium ion. The most significant alpha-cleavage would likely be the loss of the isodecyloxypropyl group to yield a fragment at m/z 30 ([CH₂=NH₂]⁺).

Ether Cleavage: Cleavage of the C-O bond of the ether can occur, leading to the formation of an isodecyl cation or a propylamine radical, and vice-versa.

Cleavage of the Alkyl Chain: Fragmentation can also occur along the isodecyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

The expected fragmentation patterns can be summarized in the following table:

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| m/z of Fragment Ion | Proposed Structure/Origin |

|---|---|

| 216.23 | [M+H]⁺ (Protonated Molecule) |

| 186.19 | [M+H - CH₂NH₂]⁺ (Loss of aminomethane) |

| 157.16 | [C₁₀H₂₁]⁺ (Isodecyl cation) |

| 59.07 | [C₃H₉N]⁺ (Propylamine fragment) |

Note: The exact m/z values and relative intensities can vary depending on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands for different functional groups. For this compound, the key functional groups are the primary amine (-NH2), the ether linkage (C-O-C), and the alkyl chains (C-H).

N-H Vibrations: Primary amines typically exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.netdocbrown.info Another characteristic band for primary amines is the N-H bending (scissoring) vibration, which appears in the range of 1580-1650 cm⁻¹. docbrown.info

C-O Vibration: The C-O-C stretching vibration of the ether group is expected to produce a strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net For a similar compound, 3-(decyloxy)propan-1-amine, a vapor phase IR spectrum is available, which can provide a reference for the expected position of this peak. nih.gov

C-H Vibrations: The spectrum will also be characterized by strong absorptions from the C-H stretching vibrations of the isodecyl and propyl chains, typically found between 2850 and 3000 cm⁻¹. Bending vibrations for these alkyl groups will appear at lower wavenumbers.

C-N Vibration: The C-N stretching vibration for aliphatic amines is typically observed in the 1020-1220 cm⁻¹ range. docbrown.info

A hypothetical IR spectrum for this compound would integrate these features, providing a unique fingerprint for its identification.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium to Strong |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1580 - 1650 | Medium |

| Ether (-C-O-C-) | C-O Stretch | 1000 - 1300 | Strong |

| Alkyl (-C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Aliphatic Amine (-C-N) | C-N Stretch | 1020 - 1220 | Medium |

| This table presents expected ranges for vibrational frequencies based on general spectroscopic principles and data from analogous compounds. |

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

| Functional Group/Bond | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Raman Intensity |

| Alkyl (-C-C-) | C-C Stretch | 800 - 1200 | Strong |

| Alkyl (-C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Ether (-C-O-C-) | C-O-C Symmetric Stretch | ~900 | Medium |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Weak to Medium |

| This table presents expected ranges and intensities based on general principles of Raman spectroscopy and data from analogous compounds. |

The combination of IR and Raman spectra provides a comprehensive vibrational profile of this compound, crucial for its unambiguous identification and structural analysis.

Computational Chemistry in Support of Structural Assignment

Computational chemistry provides a theoretical framework to complement experimental data, offering detailed insights into molecular structure, stability, and electronic properties. For a flexible molecule like this compound, computational methods are invaluable for exploring its conformational space and understanding the interplay of forces that govern its preferred shapes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and versatile tool for predicting molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. nih.govnih.govscirp.org

For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. rsc.org

Predict Vibrational Spectra: Calculate the theoretical IR and Raman spectra. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational bands. gaussian.comuni-rostock.de

Analyze Electronic Properties: DFT can compute various electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges. These properties are crucial for understanding the molecule's reactivity.

| Computational Parameter | Information Obtained | Relevance to this compound |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Frequency Calculation | Vibrational frequencies and intensities (IR/Raman) | Aids in the interpretation and assignment of experimental spectra. |

| HOMO/LUMO Energies | Electron-donating/accepting ability, electronic transitions | Predicts regions of the molecule susceptible to electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Charge distribution, reactive sites | Visualizes the electron density and helps predict intermolecular interactions. |

| This table outlines the application of DFT calculations for the structural and electronic analysis of this compound. |

Due to the presence of multiple single bonds, this compound is a highly flexible molecule with numerous possible conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.

This analysis can be performed using computational methods such as molecular mechanics or DFT. molssi.orgmdpi.comresearchgate.net The process typically involves a systematic or stochastic search of the conformational space to locate various energy minima. The results are often visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry.

Mechanistic Investigations of Chemical Reactivity and Catalysis

Acid-Base Chemistry and Protonation Equilibria

The chemical behavior of 3-(Isodecyloxy)propylamine is fundamentally influenced by the presence of the primary amine group, which imparts basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺), allowing it to act as a Brønsted-Lowry base.

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). While specific experimental pKa data for this compound in various solvents is not extensively documented in the literature, its basicity can be understood through analogy with similar structures and general chemical principles.

Alkylamines are generally more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom and makes the lone pair more available for protonation. For simple alkylamines, pKa values of their conjugate acids are typically in the range of 9.5 to 11.0 in aqueous solutions. A recent study determined the pKa of the structurally similar 3-Butoxypropylamine to be approximately 10.3 at 298.15 K, providing a reasonable estimate for this compound. dntb.gov.ua

The basicity is also influenced by the solvent system:

In protic solvents like water, the resulting ammonium (B1175870) cation (R-NH₃⁺) is stabilized by hydrogen bonding, which influences the equilibrium position of the protonation reaction.

In non-aqueous, less polar solvents , the intrinsic basicity of the amine is more pronounced. However, the solubility and aggregation behavior of the amine and its salt become significant factors. nih.gov

Another measure of intrinsic basicity, independent of solvent, is the gas-phase basicity or Proton Affinity (PA) . This is the negative of the enthalpy change for the gas-phase protonation reaction. wikipedia.org While specific PA data for this compound is unavailable, data for analogous amines like methylamine (B109427) (PA = 896 kJ/mol) and dimethylamine (B145610) (PA = 923 kJ/mol) show the trend of increasing basicity with alkyl substitution. chemeurope.com The long isodecyl chain in this compound is expected to have a modest electron-donating effect, contributing to its basic character. acs.org

Table 4.1: Estimated and Comparative Basicity Data

| Compound | Parameter | Value | Solvent/Phase | Reference |

|---|---|---|---|---|

| 3-Butoxypropylamine | pKa (Conjugate Acid) | ~10.3 | Aqueous | dntb.gov.ua |

| General Primary Alkylamines | pKa (Conjugate Acid) | 9.5 - 11.0 | Aqueous | utexas.edu |

| Ammonia | pKa (Conjugate Acid) | 9.25 | Aqueous | utexas.edu |

| Methylamine | Proton Affinity (PA) | 896 kJ/mol | Gas Phase | chemeurope.com |

As a base, this compound readily reacts with acids to form ammonium salts. This is a standard acid-base neutralization reaction where the amine's nitrogen atom is protonated, forming a positively charged ammonium ion, which is paired with the acid's conjugate base as the counter-anion.

A commercially relevant example is the formation of 3-(Isodecyloxy)propylammonium acetate (CAS 28701-67-9). wikidata.orgchemicalbook.comnih.govfinetechnology-ind.comchemicalbook.com This salt is typically formed by the direct reaction of this compound with acetic acid. google.com The reaction involves the transfer of a proton from the carboxylic acid group of acetic acid to the amine group. quora.com

R-NH₂ + CH₃COOH ⇌ [R-NH₃]⁺[CH₃COO]⁻

Characterization of such salts relies on spectroscopic methods that can identify the ionic nature of the compound and the presence of the ammonium cation.

Infrared (IR) Spectroscopy : The formation of the primary ammonium salt leads to distinct changes in the IR spectrum. The N-H stretching vibrations of the free amine (typically two bands for a primary amine around 3400-3300 cm⁻¹) are replaced by a very broad and strong absorption envelope for the N-H⁺ stretching vibrations of the ammonium group, generally appearing between 3200 and 2800 cm⁻¹. spectroscopyonline.com Additionally, characteristic bending vibrations for the R-NH₃⁺ group appear, with an asymmetric bend around 1625-1560 cm⁻¹ and a symmetric bend between 1550-1500 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the nitrogen and the adjacent carbons (α-protons) experience a significant downfield shift upon protonation due to the deshielding effect of the positive charge on the nitrogen atom. In ¹³C NMR, a similar downfield shift is observed for the carbon atoms nearest to the newly formed ammonium center.

Table 4.2: Expected IR Absorptions for this compound and its Ammonium Salt

| Functional Group | Vibration Mode | Amine (R-NH₂) Wavenumber (cm⁻¹) | Ammonium Salt (R-NH₃⁺) Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H | Asymmetric & Symmetric Stretch | 3400 - 3300 (two bands) | 3200 - 2800 (very broad, strong) |

| N-H | Bending (Scissoring) | 1650 - 1580 | - |

| N-H⁺ | Asymmetric Bending | - | 1625 - 1560 |

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the primary amine nitrogen makes this compound a potent nucleophile. This reactivity is central to its role as a chemical intermediate and its applications in polymerization.

Alkylation: The primary amine can act as a nucleophile and react with alkyl halides (e.g., R'-X) in a nucleophilic substitution reaction. This initial reaction forms a secondary amine. The resulting secondary amine is also nucleophilic and can react further with the alkyl halide to form a tertiary amine, which can then be alkylated to form a quaternary ammonium salt. nih.gov Due to this potential for over-alkylation, controlling the reaction to yield only the mono-alkylated product can be challenging and often requires a large excess of the starting amine.

Acylation: this compound undergoes N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. libretexts.orgreddit.com In this nucleophilic addition-elimination reaction, the amine attacks the electrophilic carbonyl carbon of the acylating agent. researchgate.net For example, the reaction with acetic anhydride (B1165640) yields N-(3-(isodecyloxy)propyl)acetamide and acetic acid as a byproduct. quora.comyoutube.comresearchgate.net The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This deactivation prevents further acylation on the same nitrogen atom.

Reaction with Acetic Anhydride: R-NH₂ + (CH₃CO)₂O → R-NH-COCH₃ + CH₃COOH (where R = isodecyloxypropyl)

This reaction is fundamental for synthesizing various derivatives and is a common method for creating amide linkages. researchgate.net

The nucleophilic nature of this compound is critical for its role as a monomer or initiator in several types of polymerization reactions.

Epoxy Resin Curing: One of the most significant applications of this compound is as a curing agent, or hardener, for epoxy resins such as diglycidyl ether of bisphenol A (DGEBA). researchgate.netosti.gov The curing mechanism involves a nucleophilic ring-opening of the epoxide ring by the primary amine.

Step 1 (Addition): The primary amine attacks one of the terminal carbon atoms of the epoxide ring, opening the ring and forming a secondary amine and a hydroxyl group.

Step 2 (Further Addition): The newly formed secondary amine is also reactive and can attack another epoxide ring, forming a tertiary amine and creating a cross-link.

Catalytic Etherification: The hydroxyl groups generated in these steps can also, particularly at higher temperatures, catalyze the ring-opening of further epoxide groups, leading to ether linkages and increasing the cross-link density of the final polymer network.

This step-growth polymerization process transforms the liquid epoxy resin into a rigid, three-dimensional thermoset polymer with high mechanical strength and chemical resistance. researchgate.net The kinetics of the curing process are dependent on factors such as temperature and the stoichiometry of the amine-epoxy mixture. researchgate.net

Polyurethane Formation: this compound can also function as a catalyst in the synthesis of polyurethanes. Polyurethanes are formed from the reaction of diisocyanates with polyols. mingxuchem.com Amine catalysts accelerate the reaction between the hydroxyl (-OH) groups of the polyol and the isocyanate (-NCO) groups. mdpi.comacs.orgekb.eg The proposed mechanism involves the amine catalyst activating the alcohol's hydroxyl group, making it a more potent nucleophile for attack on the electrophilic carbon of the isocyanate group. acs.orgnih.gov This catalysis is crucial for controlling the gelling and foaming reactions in the production of polyurethane materials. mingxuchem.comekb.eg

Role as an Organocatalyst

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. Primary amines are a well-established class of organocatalysts that can operate through two main activation modes: enamine catalysis and iminium ion catalysis. nih.govlibretexts.org

Enamine Catalysis: A primary amine can react with a ketone or aldehyde to reversibly form an enamine intermediate. This enamine is more nucleophilic at its α-carbon than the corresponding enol or enolate, enabling reactions with various electrophiles, such as in asymmetric aldol (B89426) reactions. nih.govmdpi.comnih.gov

Iminium Catalysis: A primary amine can condense with an α,β-unsaturated aldehyde or ketone to form a protonated iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack at the β-position, which is utilized in reactions like Michael additions.

While this compound possesses the requisite primary amine functionality to potentially engage in these catalytic cycles, its application as a stereoselective organocatalyst for reactions such as aldol or Michael additions is not documented in peer-reviewed scientific literature. Its commercial designation as a "catalyst and auxiliary" most likely refers to its well-established role as a curing agent (hardener) or accelerator in epoxy and polyurethane polymer systems, as described in section 4.2.2. In these applications, it is a reactive component that becomes incorporated into the final polymer, rather than a catalyst that is regenerated in a closed cycle.

Enamine and Iminium Catalysis Mechanisms

Primary and secondary amines are widely used as organocatalysts to activate carbonyl compounds through two main pathways: enamine and iminium ion catalysis. wikipedia.org

Enamine Catalysis: In this mechanism, the amine catalyst reversibly reacts with an aldehyde or ketone to form an enamine intermediate. youtube.com This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming the α-carbon from an electrophilic or neutral site into a potent nucleophile. youtube.comscite.ai The resulting enamine can then react with various electrophiles. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which regenerates the amine catalyst and yields the functionalized product. youtube.com For this compound, the bulky isodecyl group could sterically influence the approach of the electrophile, potentially affecting the stereochemical outcome of the reaction.

Iminium Catalysis: This pathway is typically employed for α,β-unsaturated aldehydes and ketones. The condensation of the amine catalyst with the carbonyl compound forms a positively charged iminium ion. unibo.it This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack at the β-position. unibo.itnih.gov This activation strategy is central to a wide range of conjugate addition reactions. nih.gov After the nucleophilic addition, the resulting enamine is hydrolyzed to release the product and regenerate the catalyst, completing the cycle. unibo.it

Table 1: Comparison of Enamine and Iminium Catalysis

| Feature | Enamine Catalysis | Iminium Catalysis |

|---|---|---|

| Catalyst | Primary or Secondary Amine | Primary or Secondary Amine |

| Substrate | Saturated Aldehydes or Ketones | α,β-Unsaturated Aldehydes or Ketones |

| Intermediate | Enamine (Nucleophilic) | Iminium Ion (Electrophilic) |

| Activation Mode | Raises the HOMO | Lowers the LUMO |

| Reaction Type | α-Functionalization (e.g., Aldol, Alkylation) | β-Functionalization (e.g., Michael Addition, Diels-Alder) |

Synergistic Catalysis with Other Chemical Species

The efficacy of amine catalysis can be significantly enhanced by employing a second catalytic species that works in concert with the amine. This synergistic approach can involve metals, acids, or hydrogen-bond donors to activate different components of the reaction.

One prominent example is the combination of enamine catalysis with transition metal catalysis. In the asymmetric α-allylation of aldehydes, a chiral amine can form an enamine intermediate while a palladium complex activates the allylic alcohol. nih.gov This dual activation allows the nucleophilic enamine to efficiently attack the electrophilic π-allyl-palladium complex.

Similarly, hydrogen-bonding co-catalysts are used to increase reactivity and control stereoselectivity. mdpi.com A thiourea (B124793) or carboxylic acid moiety, for instance, can activate the electrophile through hydrogen bonding, orienting it for a more favorable attack by the enamine nucleophile. The ether oxygen and the N-H protons of this compound could theoretically participate in such hydrogen-bonding networks, potentially influencing the transition state of a reaction.

Stereoselective Transformations Catalyzed by Amine-Derived Systems

Asymmetric organocatalysis aims to produce specific enantiomers of a chiral product. wikipedia.org This is achieved by using a chiral catalyst that creates a diastereomeric transition state, favoring the formation of one enantiomer over the other. youtube.com Naturally occurring amino acids, such as proline, are effective chiral catalysts because their rigid, chiral structure facilitates high levels of stereocontrol in reactions like the aldol and Mannich reactions. wikipedia.orgyoutube.comscite.ai

This compound is an achiral molecule and therefore cannot, by itself, induce enantioselectivity. However, it can be a component of a stereoselective catalytic system in two primary ways:

As a Precursor: It can serve as a scaffold for the synthesis of new chiral ligands or catalysts. By introducing a chiral center into its structure, it could be transformed into a catalyst for asymmetric transformations.

In Combination with a Chiral Co-catalyst: It can be used as an achiral amine catalyst in the presence of a separate chiral species. For example, in a multicomponent system, an achiral amine can form the enamine while a chiral Brønsted acid (like a chiral phosphoric acid) controls the stereochemical outcome by protonating the intermediate in an enantioselective manner. nih.gov

Coordination Chemistry and Ligand Properties

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Lewis base, donating electron density to metal centers to form coordination complexes.

Formation of Metal-Amine Complexes and Their Characterization

Amines are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. sapub.org this compound can act as a monodentate ligand, coordinating to a metal through its primary amine group. It is also possible for the ether oxygen atom to participate in coordination, potentially allowing it to function as a bidentate chelating ligand, forming a stable five-membered ring with the metal center. illinois.edu

The synthesis of such complexes typically involves reacting the amine ligand with a metal salt in an appropriate solvent. jmchemsci.comnih.gov The resulting metal-amine complexes are then characterized using a suite of analytical techniques to confirm their structure and composition.

Table 2: Techniques for Characterization of Metal-Amine Complexes

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Confirms coordination by showing shifts in N-H and C-N stretching frequencies. The appearance of new low-frequency bands can indicate the formation of Metal-Nitrogen (M-N) bonds. sapub.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the structure of the complex in solution. Coordination to a metal center causes shifts in the signals of protons and carbons near the binding site. sapub.org |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps to confirm its empirical formula. jmchemsci.com |

| Molar Conductance | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and neutral compounds. sapub.org |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, helping to confirm its molecular weight and composition. jmchemsci.com |

Mechanistic Role in Metal-Catalyzed Reactions

When coordinated to a metal, an amine ligand like this compound can significantly influence the outcome of a metal-catalyzed reaction. The ligand's properties modulate the steric and electronic environment of the metal center, which in turn affects the catalyst's activity, selectivity, and stability. nih.gov

The steric bulk of the isodecyl group can play a crucial role. A large steric profile can favor certain reaction pathways by blocking less favorable coordination sites on the metal, thereby enhancing regioselectivity or stereoselectivity. nih.gov Furthermore, the long, nonpolar alkyl chain can increase the catalyst's solubility in organic solvents, which is advantageous for homogeneous catalysis.

Electronically, the amine group is a sigma-donating ligand. This donation of electron density to the metal center can influence its reactivity in key catalytic steps such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the ancillary ligands is critical for the efficiency of the catalytic cycle. nih.gov While phosphine (B1218219) ligands are common, amine ligands can also be used to stabilize the active catalytic species and facilitate the desired transformation.

Interfacial Phenomena and Surface Chemistry Mechanisms

Adsorption Mechanisms at Interfaces

At solid-liquid and liquid-liquid interfaces, 3-(Isodecyloxy)propylamine forms an adsorbed molecular layer that modifies the interfacial properties. Studies on structurally similar primary amines show that they adsorb at liquid-liquid interfaces in the form of a single-molecule layer. jlu.edu.cn

Solid-Liquid Interface: When introduced into an aqueous solution containing a solid surface, the this compound molecules will adsorb onto the solid. The nature of this adsorption depends on the surface's polarity. On a polar, hydrophilic surface (e.g., silica (B1680970), metal oxides), the hydrophilic propylamine (B44156) head group may interact directly with the surface through hydrogen bonding or electrostatic interactions, with the hydrophobic tail oriented towards the bulk aqueous phase. nih.gov Conversely, on a hydrophobic surface, the isodecyl tail will preferentially adsorb via van der Waals forces, with the polar head group facing the water. This adsorption can alter the surface's wettability. The process is influenced by factors such as pH and ionic strength, which affect the charge on both the amine group and the solid surface, thereby modulating electrostatic interactions. nih.gov

Liquid-Liquid Interface: At the interface between two immiscible liquids, such as oil and water, this compound acts as a classic surfactant. The molecule aligns itself with the isodecyl tail penetrating the oil phase and the propylamine head remaining in the aqueous phase. This alignment drastically reduces the interfacial tension between the two liquids. The efficiency of this adsorption is influenced by temperature and the nature of the non-aqueous phase (diluent). jlu.edu.cn Research indicates that for similar primary amines, a decrease in the polarity of the diluent enhances adsorbability, while an increase in temperature tends to weaken it. jlu.edu.cn

The driving force for the adsorption of this compound at interfaces is its inherent hydrophobic-hydrophilic balance (HLB). The energetically unfavorable interaction between the large, non-polar isodecyl group and water molecules (the hydrophobic effect) causes the molecule to be expelled from the bulk aqueous phase. It preferentially migrates to an interface where the hydrophobic tail can be shielded from water. nih.gov

The propylamine head group, being polar and capable of protonation in aqueous media, provides the necessary affinity for the aqueous phase, anchoring the molecule at the interface. The balance between the hydrophobic repulsion of the tail and the hydrophilic attraction of the head determines the molecule's surface activity. This balance is crucial for its function; a well-balanced structure ensures significant reduction in surface or interfacial tension and the formation of a stable adsorbed film.

Micellization and Self-Assembly Processes

In aqueous solutions, when the concentration of this compound surpasses a certain threshold, the individual molecules begin to spontaneously associate into organized aggregates known as micelles. This process is a key characteristic of surfactants and is fundamental to many of their applications. wikipedia.org

The critical micelle concentration (CMC) is defined as the concentration of a surfactant above which micelles form. wikipedia.org Below the CMC, the surfactant molecules exist primarily as monomers in the solution or at the system's interfaces. Above the CMC, any additional surfactant molecules added to the system will preferentially form new micelles. wikipedia.org

A specific, experimentally determined CMC value for this compound is not widely reported in the literature. However, its CMC can be estimated by comparison with structurally similar primary amines. For instance, decylamine, which has a ten-carbon linear chain, has a reported CMC that is highly dependent on the degree of protonation of its amine head group. researchgate.net

Several factors significantly influence the CMC and the aggregation behavior of this compound:

pH: As a primary amine, the head group can be protonated (R-NH3+) in acidic to neutral conditions. This protonation increases the head group's size and polarity, leading to greater electrostatic repulsion between adjacent molecules. This repulsion opposes aggregation, generally resulting in a higher CMC. At higher pH, the amine group is deprotonated (R-NH2), reducing repulsion and favoring micelle formation at a lower concentration. researchgate.net

Ionic Strength: The addition of electrolytes (salts) to the solution can decrease the CMC. The ions in the solution can shield the electrostatic repulsion between the charged head groups (R-NH3+), promoting easier aggregation. researchgate.net

Temperature: Temperature has a complex effect on micellization. Generally, an increase in temperature can either increase or decrease the CMC, depending on the specific surfactant structure and the thermodynamics of the system. wikipedia.org

Hydrophobic Chain Structure: The branched nature and length of the isodecyl group contribute to a lower CMC compared to shorter-chain amines, as the larger hydrophobic moiety has a stronger driving force to avoid contact with water. stevenabbott.co.uk

| Surfactant | Category | CMC (mol/L) | Conditions |

|---|---|---|---|

| Sodium Dodecyl Sulfate | Anionic | 8.3 x 10-3 | Water, 25°C |

| Dodecyltrimethylammonium Bromide (DTAB) | Cationic | 1.6 x 10-2 | Water, 25°C |

| Hexadecyltrimethylammonium Bromide (CTAB) | Cationic | 9.2 x 10-4 | Water, 25°C |

| Decylamine (non-protonated) | Cationic (pH dependent) | 9.5 x 10-4 | Aqueous solution |

| Decylamine (75% protonated) | Cationic (pH dependent) | 2.7 x 10-3 | Aqueous solution |

Data sourced from references wikipedia.orgresearchgate.net.

The resulting micelle structure consists of:

A Hydrophobic Core: Formed by the aggregation of the isodecyl chains. This core resembles a liquid hydrocarbon droplet and can solubilize other non-polar molecules.

The geometry of the micelles (e.g., spherical, cylindrical, or vesicular) depends on factors like the concentration of the surfactant, temperature, and the effective size and shape of the molecule, including the relative sizes of the head group and the tail. umd.edu

Emulsification and Dispersion Mechanisms

This compound is recognized as an effective agent for creating and stabilizing emulsions and dispersions. painichemical.com An emulsion is a mixture of two immiscible liquids, where one liquid (the dispersed phase) is present as fine droplets in the other (the continuous phase).

The mechanism of emulsification by this compound involves several key steps:

Reduction of Interfacial Tension: The surfactant molecules adsorb at the oil-water interface, significantly lowering the interfacial tension. This reduces the energy required to break up the bulk liquids into smaller droplets, facilitating the formation of the emulsion upon agitation.

Formation of a Protective Film: The adsorbed layer of this compound forms a physical barrier or film around the dispersed droplets. The hydrophobic tails are anchored in the oil droplet, while the hydrophilic heads extend into the continuous aqueous phase.

Droplet Stabilization: This interfacial film prevents the droplets from coalescing and separating back into bulk phases. Stabilization is achieved through two primary mechanisms:

Steric Hindrance: The layer of surfactant molecules physically keeps the droplets apart.

Electrostatic Repulsion: In conditions where the amine head group is protonated (R-NH3+), the surfaces of the droplets will carry a positive charge. The resulting electrostatic repulsion between like-charged droplets prevents them from approaching each other closely enough to merge.

The effectiveness of this compound as a dispersing agent for solid particles in a liquid follows a similar principle. The molecule adsorbs onto the surface of the solid particles, and the orientation of its hydrophilic/hydrophobic groups prevents the particles from aggregating and settling out of the liquid.

Interfacial Tension Reduction and Emulsion Stabilization

This compound is classified as a primary alkyl ether amine. Its molecular structure consists of a branched, ten-carbon isodecyl group, which forms a non-polar, hydrophobic tail, and a propylamine head group containing an ether linkage and a primary amine, which acts as the polar, hydrophilic portion. This amphiphilic nature, possessing both water-repelling and water-attracting regions, makes the molecule surface-active.

When introduced into a system of two immiscible liquids, such as oil and water, this compound molecules migrate to the interface. The hydrophobic isodecyl tails orient themselves into the oil phase, while the hydrophilic amine heads align with the water phase. This arrangement disrupts the strong cohesive forces between water molecules at the interface, leading to a reduction in the interfacial tension (IFT). rsc.orgucl.ac.uk The reduction of IFT is a critical factor in the formation and stabilization of emulsions. mdpi.com

By lowering the energy required to create new surface area, this compound facilitates the dispersion of one liquid phase into another in the form of fine droplets. It then stabilizes the resulting emulsion by forming a protective film at the oil-water interface. mdpi.com This film acts as a mechanical barrier that hinders the coalescence of droplets, a process that would otherwise lead to phase separation. mdpi.com The stabilization is further enhanced by introducing electrostatic repulsion between the droplets, particularly if the amine head groups are charged, preventing them from approaching one another and merging. scitechnol.com Its effectiveness as an emulsifier is utilized in a variety of industrial formulations. painichemical.com

Table 1: Effect of Surfactant Addition on Interfacial Tension (Illustrative Data) This table presents typical data for an anionic surfactant to illustrate the principle of IFT reduction, as specific values for this compound were not available in the provided sources.

| Surfactant Concentration (% v/v) | Temperature (°C) | Interfacial Tension (mN/m) |

| 0 (Baseline) | 70 | 32.78 |

| 2 | 70 | 10.15 |

| 4 | 70 | 5.67 |

| 6 | 70 | 3.22 |

| 8 | 70 | 3.25 |

| Data derived from a study on Sodium Lignosulfonate surfactant. upnyk.ac.id |

Role as a Dispersing Agent in Various Systems

The same surface-active properties that make this compound an effective emulsifier also enable it to function as a high-performance dispersing agent. painichemical.com In systems containing solid particles suspended in a liquid medium, the compound adsorbs onto the surface of the particles. The hydrophobic alkyl tail attaches to the particle surface, while the hydrophilic propylamine group extends into the liquid medium.

This adsorbed layer prevents the solid particles from coming into direct contact and forming agglomerates, a common cause of instability in dispersions. The stabilization mechanism can involve:

Steric Hindrance: The projecting molecular chains create a physical barrier that keeps particles separated.

Electrostatic Repulsion: If the amine groups are protonated (charged), they create a repulsive electrostatic force between adjacent particles, further contributing to the stability of the dispersion.

This ability to improve the distribution and prevent the settling of particles is leveraged in numerous industrial applications, including coatings, adhesives, and lubricant additives, where uniform and stable formulations are required. painichemical.compainichemical.com

Applications in Flotation Processes: Mechanistic Aspects

Ether amines, including this compound and its salts, are crucial reagents in the mining industry, where they are used as collectors in froth flotation processes. google.comkeruichemical.com This technique is essential for separating valuable minerals from gangue (unwanted rock). danafloat.com this compound is particularly effective as a cationic collector in the reverse flotation of iron ores. google.comtandfonline.com In this process, the collector is used to float the silica-based gangue minerals (like quartz), leaving the valuable iron minerals (like hematite) in the slurry to be recovered. tandfonline.comimwa.de The presence of the ether group in the molecule enhances its solubility and selectivity compared to simple fatty amines. tandfonline.commdpi.com

Adsorption onto Mineral Surfaces in Flotation

The effectiveness of a flotation collector depends on its ability to selectively adsorb onto the surface of a target mineral, thereby rendering that surface hydrophobic (water-repellent). imwa.de The adsorption mechanism of this compound onto quartz surfaces in an alkaline environment is a well-understood example of this phenomenon.

In aqueous solutions at the alkaline pH levels typical for reverse iron ore flotation (pH 9.5-10.5), the surface of quartz (SiO₂) develops a negative charge due to the dissociation of silanol (B1196071) groups (Si-OH) into Si-O⁻. mdpi.comresearchgate.net Simultaneously, the primary amine group of the this compound molecule becomes protonated, acquiring a positive charge (R-NH₃⁺). This leads to a strong electrostatic attraction between the cationic collector and the anionic mineral surface, resulting in the physical adsorption of the collector onto the quartz. mdpi.com

Once adsorbed, the non-polar isodecyl tails of the collector molecules are oriented outwards from the mineral surface into the aqueous phase. This forms a hydrophobic layer that repels water, changing the character of the quartz particle from hydrophilic to hydrophobic. This change can be quantified by measuring the contact angle of an air bubble on the mineral surface; a higher contact angle indicates greater hydrophobicity. mdpi.com

Table 2: Zeta Potential of Minerals in the Presence of an Ether Amine Collector This table illustrates how a collector alters the surface charge of minerals, a key factor in adsorption.

| Mineral | Collector Concentration (mg/dm³) | Zeta Potential (mV) at pH 10 |

| Quartz | 0 | -55 |

| Quartz | 30 | -20 |

| Phlogopite | 0 | -45 |

| Phlogopite | 30 | -15 |

| Biotite | 0 | -48 |

| Biotite | 30 | -18 |

| Data from a study on Flotigam®EDA, a commercial ether monoamine collector. mdpi.com |

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Synthesis of Functionalized 3-(Isodecyloxy)propylamine Derivatives

The primary amine group of this compound serves as a reactive site for the synthesis of numerous derivatives through standard amine chemistry. These reactions allow for the modification of the compound's properties to suit specific applications.

The nucleophilic nature of the primary amine allows for straightforward conversion into amides, quaternary ammonium (B1175870) salts, and other amine derivatives like diamines.

Amide Derivatives: Amides are readily synthesized by reacting this compound with carboxylic acids or their more reactive derivatives, such as acid chlorides or esters. sphinxsai.comrsc.org This reaction forms a stable amide bond, linking the isodecyloxypropyl moiety to an acyl group. The specific properties of the resulting amide depend on the structure of the carboxylic acid used.

Quaternary Ammonium Derivatives: Quaternization of the amine group involves successive alkylation, typically with an alkyl halide, a process known as the Menschutkin reaction. nih.gov To form a quaternary ammonium salt from this compound, it would first be reacted with an alkyl halide to form a secondary amine, then a tertiary amine, and finally the permanently charged quaternary ammonium cation. msu.edulibretexts.orgquora.com These cationic derivatives exhibit enhanced surfactant properties. The synthesis can be performed using various alkylating agents to introduce different alkyl groups to the nitrogen atom. srce.hrgoogle.com

Other Amine Derivatives: A notable derivative is the diamine, N-[3-(isodecyloxy)propyl]-1,3-propanediamine. nih.govchemicalbook.comalfa-chemistry.com This compound can be synthesized by reacting this compound with acrylonitrile (B1666552) in a Michael addition reaction, followed by the hydrogenation of the resulting nitrile to yield the diamine. google.com This process extends the amine functionality, creating a molecule with two nitrogen-based reactive sites.

The following table summarizes the synthesis of these key derivatives:

| Derivative Type | General Reaction | Reactant(s) | Resulting Functional Group |

|---|---|---|---|

| Amide | Acylation | Carboxylic Acid (or derivative) | -NH-C=O |

| Quaternary Ammonium Salt | Exhaustive Alkylation | Alkyl Halide (e.g., CH₃I) | -N⁺R₃ X⁻ |

| Diamine | Cyanoethylation followed by Hydrogenation | Acrylonitrile, then H₂/catalyst | -NH-(CH₂)₃-NH₂ |

This compound can be incorporated into polymeric structures, primarily through the reaction of its primary amine group. A significant application is its use as a curing agent or hardener for epoxy resins. pcimag.comresearchgate.net In this process, the amine's active hydrogens perform a nucleophilic attack on the epoxide ring of the resin monomers. threebond.co.jphanepoxy.net

The reaction proceeds in two stages:

The primary amine reacts with an epoxy group to form a secondary amine.

The newly formed secondary amine then reacts with another epoxy group.

This sequence of reactions results in the formation of a highly cross-linked, three-dimensional polymer network. paint.orgacs.org The isodecyloxypropyl group becomes a pendant side chain within this network, influencing the final properties of the cured material. The long, branched alkyl chain can impart increased flexibility, hydrophobicity, and impact resistance to the otherwise rigid epoxy polymer.

Structure-Reactivity Relationships for Isodecyl and Related Alkyl Chains